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Ac-QPKK(Ac)-AMC

Sirtuin enzymology Isoform selectivity Fluorogenic substrate

Generic acetyl-lysine-AMC substrates yield confounding signals from classical HDACs (Km 3-190 µM) and SIRT6, undermining SIRT1-3 assay specificity. Ac-QPKK(Ac)-AMC, derived from p53 residues 317-320, is selectively deacylated by SIRT1, SIRT2, and SIRT3 with negligible SIRT6 or classical HDAC processing, eliminating the need for HDAC inhibitor cocktails. • Enables unambiguous SIRT1-3 detection via continuous fluorogenic kinetic assay (Ex/Em 340-360/440-460 nm) in 96/384/1536-well HTS formats. • Solubility: DMF 10 mg/mL, DMSO 15 mg/mL, PBS pH 7.2 10 mg/mL. • Structurally validated p53-context selectivity niche excludes SIRT6 interference for clean inhibitor profiling.

Molecular Formula C36H52N8O9
Molecular Weight 740.8 g/mol
Cat. No. B3025686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-QPKK(Ac)-AMC
Molecular FormulaC36H52N8O9
Molecular Weight740.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C
InChIInChI=1S/C36H52N8O9/c1-21-19-32(48)53-30-20-24(12-13-25(21)30)41-33(49)26(10-5-7-17-39-22(2)45)42-34(50)27(9-4-6-16-37)43-35(51)29-11-8-18-44(29)36(52)28(40-23(3)46)14-15-31(38)47/h12-13,19-20,26-29H,4-11,14-18,37H2,1-3H3,(H2,38,47)(H,39,45)(H,40,46)(H,41,49)(H,42,50)(H,43,51)/t26-,27-,28-,29-/m0/s1
InChIKeyLHVYYJGFOAKRPP-DZUOILHNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-QPKK(Ac)-AMC Procurement Guide: Fluorogenic Sirtuin 1-3 Substrate for High-Throughput Deacetylase Screening


Ac-QPKK(Ac)-AMC (CAS: 1387005-23-3) is a synthetic fluorogenic peptide substrate specifically designed for the class III histone deacetylases (HDACs), commonly known as sirtuins . Its core structure consists of a tetrapeptide sequence (Ac-Gln-Pro-Lys-Lys(Ac)-) derived from amino acid residues 317-320 of the human p53 tumor suppressor protein, conjugated at the C-terminus to a 7-amino-4-methylcoumarin (AMC) fluorophore [1]. Upon NAD+-dependent deacetylation by specific sirtuin isoforms, the AMC moiety is released and can be quantified via fluorescence (Ex/Em: 340-360 nm/440-460 nm), enabling continuous or endpoint kinetic measurements . Unlike broad-spectrum acetyl-lysine substrates, this compound exhibits a defined isoform selectivity profile, being efficiently processed by SIRT1, SIRT2, and SIRT3, but demonstrating markedly reduced recognition by SIRT6 [2]. This selectivity stems from its derivation from a native protein sequence context rather than a generic acetyl-lysine backbone, making it a valuable tool for focused sirtuin drug discovery and mechanistic enzymology studies.

Why Generic Acetyl-Lysine-AMC Substrates Cannot Substitute for Ac-QPKK(Ac)-AMC in Sirtuin-Focused Assays


Substituting Ac-QPKK(Ac)-AMC with generic acetyl-lysine-AMC substrates (e.g., Boc-Lys(Ac)-AMC) or even alternative p53-derived peptides (e.g., Ac-RHKK(Ac)-AMC) introduces substantial variability in assay outcomes due to fundamental differences in enzyme recognition, catalytic efficiency, and isoform selectivity. Boc-Lys(Ac)-AMC is primarily a substrate for class I and II HDACs (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8), with reported Km values for these enzymes ranging from 3 µM to 190 µM [1], whereas sirtuins require distinct structural determinants in the peptide backbone for efficient binding [2]. Even within the sirtuin family, substrate specificity varies markedly: Ac-RHKK(Ac)-AMC (derived from p53 residues 379-382) is preferentially deacetylated by SIRT6 and demonstrates a low signal-to-background ratio , making it unsuitable for SIRT1-3 assays. The QPKK sequence (p53 residues 317-320) occupies a unique selectivity niche, enabling robust detection of SIRT1, SIRT2, and SIRT3 activity while excluding confounding signals from SIRT6 . Furthermore, the peptide context influences assay sensitivity to allosteric modulators; structural studies have demonstrated that the AMC fluorophore on p53-derived peptides interacts directly with SIRT1's N-terminal regulatory domain in the presence of activators like resveratrol, an effect that is sequence-context dependent and not observed with non-native peptide backbones [3]. Therefore, direct interchange of substrates without consideration of these biochemical distinctions compromises data reproducibility and invalidates cross-study comparisons.

Ac-QPKK(Ac)-AMC Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


Isoform Selectivity Profile: SIRT1-3 vs. SIRT6 Discrimination

Ac-QPKK(Ac)-AMC demonstrates a clearly defined isoform selectivity profile that differentiates it from other p53-derived AMC substrates. It is efficiently deacylated by SIRT1, SIRT2, and SIRT3, but exhibits minimal to no activity with SIRT6 . This contrasts with Ac-RHKK(Ac)-AMC (derived from p53 residues 379-382), which is recognized as a substrate for SIRT6 and produces a low signal-to-background ratio . The selective exclusion of SIRT6 activity by Ac-QPKK(Ac)-AMC is a distinguishing feature derived from the specific QPKK sequence context (p53 residues 317-320), enabling focused screening of mitochondrial (SIRT3), cytoplasmic (SIRT2), and nuclear (SIRT1) sirtuin activities without interference from chromatin-associated SIRT6.

Sirtuin enzymology Isoform selectivity Fluorogenic substrate

Enzyme Class Discrimination: Sirtuin vs. Classical HDAC Substrate Specificity

Ac-QPKK(Ac)-AMC exhibits negligible activity with classical zinc-dependent HDACs (classes I, II, IV), a property that directly contrasts with the substrate Boc-Lys(Ac)-AMC, which is broadly processed by HDAC1 (Km = 6 µM), HDAC2 (Km = 3 µM), HDAC3 (Km = 6 µM), HDAC6 (Km = 16 µM), and HDAC8 (Km = 190 µM) [1]. The peptide backbone of Ac-QPKK(Ac)-AMC provides the structural context required for NAD+-dependent sirtuin catalysis, a mechanism fundamentally distinct from the zinc-dependent hydrolysis employed by classical HDACs. This enzyme class discrimination is essential for assays conducted in complex biological matrices where both sirtuins and classical HDACs may be present.

HDAC Sirtuin Substrate specificity Enzyme classification

Sequence-Dependent Binding Affinity: Structural Basis for QPKK Recognition

Structural and thermodynamic analyses of sirtuin-substrate interactions have established that peptide positions -1 and +2 relative to the acetyl-lysine play significant roles in binding affinity [1]. The QPKK sequence places a glutamine at the -1 position and a lysine at the +2 position relative to the acetylated lysine. In contrast, the widely used Fluor de Lys®-SIRT1 substrate (based on p53 residues 379-382, sequence RHKK(Ac)) places an arginine at the -1 position and a lysine at the +2 position, and has a reported Km of 108 µM for human recombinant SIRT1 at 37°C with 500 µM NAD+ . While direct Km values for Ac-QPKK(Ac)-AMC are not publicly disclosed in the primary literature, the distinct sequence context at the -1 position (Gln vs. Arg) is predicted to alter binding thermodynamics and catalytic efficiency based on established structure-activity relationships for sirtuin substrates [1].

Sirtuin structure Substrate recognition Peptide binding thermodynamics

Native Protein Sequence Derivation: Biological Relevance for p53 Pathway Studies

Ac-QPKK(Ac)-AMC is derived from amino acid residues 317-320 of the human p53 tumor suppressor protein, specifically the sequence Gln-Pro-Lys-Lys(Ac) [1]. This contrasts with other p53-derived sirtuin substrates such as Ac-RHKK(Ac)-AMC (residues 379-382) and the Fluor de Lys®-SIRT1 substrate (also residues 379-382) . The 317-320 region of p53 represents a distinct regulatory acetylation site with different biological implications from the C-terminal regulatory domain (residues 370-393). SIRT1-mediated deacetylation of p53 at multiple lysine residues modulates p53 transcriptional activity and stability, but the specific acetylation sites may be differentially regulated. Using a substrate derived from residues 317-320 enables researchers to probe sirtuin activity in the context of this specific p53 subdomain, which may be relevant for studies of p53-dependent apoptosis, cell cycle arrest, and DNA damage response pathways.

p53 signaling Sirtuin regulation Cancer biology

Recommended Application Scenarios for Ac-QPKK(Ac)-AMC in Sirtuin Research and Drug Discovery


High-Throughput Screening (HTS) of SIRT1/2/3 Small Molecule Inhibitors and Activators

Ac-QPKK(Ac)-AMC is optimally suited for high-throughput screening campaigns targeting SIRT1, SIRT2, or SIRT3 due to its robust fluorogenic signal generation and well-defined isoform selectivity profile excluding SIRT6 interference . The continuous assay format enabled by AMC release (Ex/Em: 340-360/440-460 nm) allows real-time kinetic monitoring in 96-, 384-, or 1536-well microplate formats. The substrate's derivation from a native p53 sequence (residues 317-320) provides biological context that may enhance the identification of compounds with physiological relevance, particularly for oncology applications where p53 acetylation status is a critical determinant of therapeutic response . The compound's solubility profile (DMF: 10 mg/mL; DMSO: 15 mg/mL; PBS pH 7.2: 10 mg/mL) supports flexible assay buffer formulation .

Mechanistic Enzymology and Steady-State Kinetic Characterization of Sirtuin Isoforms

For laboratories conducting detailed kinetic analyses of SIRT1, SIRT2, or SIRT3 catalytic mechanisms, Ac-QPKK(Ac)-AMC provides a defined peptide context that differs from the more widely used Fluor de Lys®-SIRT1 substrate (Km = 108 µM for SIRT1) . The QPKK sequence places a glutamine at the -1 position relative to the acetyl-lysine, a structural feature that influences binding thermodynamics according to crystallographic studies of sirtuin-substrate complexes . This alternative binding mode may be valuable for probing structure-activity relationships of substrate recognition, particularly when characterizing mutant sirtuin enzymes with altered substrate specificity or when investigating the effects of allosteric modulators such as resveratrol, which has been shown to interact with the AMC moiety of p53-derived substrates in a sequence-dependent manner [5].

Selectivity Profiling of Sirtuin Inhibitors Across Multiple Isoforms

Ac-QPKK(Ac)-AMC is an appropriate substrate for inhibitor selectivity profiling studies where distinguishing between SIRT1-3 and SIRT6 activity is essential. The substrate's lack of significant SIRT6 processing enables clean assessment of inhibitor effects on SIRT1, SIRT2, and SIRT3 without the confounding influence of SIRT6 activity that would be present with substrates like Ac-RHKK(Ac)-AMC . This selectivity feature is particularly valuable for laboratories developing isoform-selective sirtuin inhibitors, where cross-reactivity with SIRT6 must be carefully evaluated using orthogonal substrate systems. For comprehensive selectivity profiling, Ac-QPKK(Ac)-AMC should be used in parallel with SIRT6-specific substrates to fully characterize inhibitor selectivity across the sirtuin family.

Cell Lysate-Based Sirtuin Activity Measurements in Cancer Biology Research

The class III HDAC specificity of Ac-QPKK(Ac)-AMC (sirtuin-selective; minimal classical HDAC activity) makes it suitable for measuring endogenous sirtuin activity in nuclear or cytoplasmic extracts from cancer cell lines . In experimental systems where both zinc-dependent HDACs and NAD+-dependent sirtuins may contribute to deacetylase activity, the use of Ac-QPKK(Ac)-AMC eliminates confounding signals from classical HDACs that would be detected by broad-spectrum substrates like Boc-Lys(Ac)-AMC (which exhibits Km values of 3-190 µM across HDAC1/2/3/6/8) . This specificity is achieved without requiring additional inhibitors (e.g., trichostatin A or suberoylanilide hydroxamic acid) to suppress HDAC activity, simplifying assay workflow and reducing reagent costs. The substrate's derivation from the p53 317-320 sequence [5] is particularly relevant for cancer biology studies investigating the interplay between sirtuin activity and p53 acetylation status in tumor suppression or oncogenic transformation.

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